molecular formula C18H15IN2S B2670083 (E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide CAS No. 1903757-25-4

(E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide

Cat. No. B2670083
CAS RN: 1903757-25-4
M. Wt: 418.3
InChI Key: WRSSOMFAXPZVLL-UHFFFAOYSA-N
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Description

“(E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide” is a compound that has been studied for its potential applications in medicinal, bioorganic, and pharmaceutical chemistry . It is a structural scaffold of bishetarylethylene fluorescent sensors .


Synthesis Analysis

A highly efficient method for the synthesis of this compound involves the condensation of (indol-3-yl)carbaldehydes with 2-methylazoles and 2-methylazines under activation with microwave irradiation . This method provides high yields .


Molecular Structure Analysis

The molecular formula of this compound is C18H15IN2S . Its average mass is 362.208 Da and its monoisotopic mass is 362.027985 Da .


Chemical Reactions Analysis

The compound is synthesized from the reactions of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole without using any catalyst .


Physical And Chemical Properties Analysis

The compound has a linear formula of C16H15IN2 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Nonlinear Optical Properties and Excited-State Dynamics

Benzothiazolium salts, including those related to the compound , have been studied for their third-order nonlinear optical properties and ultrafast excited-state dynamics. These compounds demonstrate significant nonlinear optical susceptibility and second-order hyperpolarizability, making them of interest for applications in optical limiting and photonics. For example, a study by Wen et al. (2018) on benzothiazolium salts revealed efficient third-order nonlinear optical susceptibility and significant differences in absorption and refraction properties under various time regimes, offering insights into their potential in optical applications (Wen et al., 2018).

Crystal Growth and Nonlinear Optical Applications

Research into organic chromophores with large second-order optical nonlinearity has led to the development of materials with superior crystal growth abilities. A study by Honghong et al. (2015) presented organic cationic core structures that yielded highly efficient nonlinear optical (NLO) salts, demonstrating the potential for these materials in NLO applications due to their excellent crystal growth ability and high second-order optical nonlinearity (Honghong et al., 2015).

Catalysis and Organic Synthesis

The compound and its derivatives have also found applications in catalysis and organic synthesis. Chun et al. (2017) explored the use of poly(thiazolium) iodide as a polymer precatalyst in oxidative esterification reactions, demonstrating its catalytic activity and reusability, which highlights the compound's utility in selective organic transformations (Chun et al., 2017).

Sensing and Detection Applications

Furthermore, the compound's derivatives have been used in the development of colorimetric and fluorescence sensors. Li et al. (2021) developed a colorimetric fluorescence sensor based on a derivative, showcasing its application for the sensitive detection of HSO3− in real samples. This sensor exhibited high selectivity and a rapid response, demonstrating the compound's potential in environmental and food safety applications (Li et al., 2021).

Mechanism of Action

The compound has been found to be suitable for the investigation of cell nuclei and identification of particular fragments of RNA in living cells . It has demonstrated significantly improved photostability and selectivity as compared to traditional cyanine-type sensors, especially for in vivo analyses .

Safety and Hazards

The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich, a supplier of the compound, does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The compound has found applications as highly selective contrast fluorescent probes for analyses of nucleic and peptidonucleic acids . Important biological properties have been discovered for some related structures, including anticancer and antimalarial activity, as well as inhibiting of HIV . There is a great interest in the synthesis of compounds of this structural type .

properties

IUPAC Name

2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methyl-1,3-benzothiazol-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2S.HI/c1-20-16-8-4-5-9-17(16)21-18(20)11-10-13-12-19-15-7-3-2-6-14(13)15;/h2-12H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSSOMFAXPZVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)C=CC3=CNC4=CC=CC=C43.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CNC4=CC=CC=C43.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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